

The Neuroprotective Potential of Dazucorilant: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dazucorilant*

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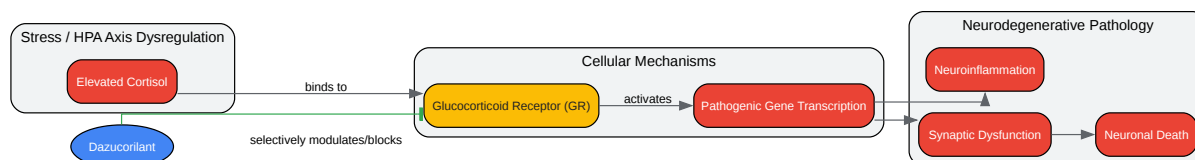
Abstract

Dazucorilant (also known as CORT113176) is a selective glucocorticoid receptor (GR) modulator that has garnered significant interest for its potential neuroprotective effects in various neurodegenerative disorders. Elevated levels of glucocorticoids, the end-products of the hypothalamic-pituitary-adrenal (HPA) axis, are associated with an increased risk and progression of conditions such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[1][2] **Dazucorilant**'s mechanism of action centers on modulating cortisol activity at the GR, thereby mitigating the downstream pathological effects of excessive glucocorticoid signaling.[3][4][5] This technical guide synthesizes the current preclinical and clinical evidence for the neuroprotective effects of **dazucorilant**, providing a detailed examination of its mechanism of action, experimental validation, and clinical trial outcomes.

Mechanism of Action: Modulating the Glucocorticoid Receptor

Chronically elevated cortisol levels can exert neurotoxic effects, including the promotion of neuroinflammation, potentiation of excitotoxicity, and contribution to the pathological protein aggregation seen in neurodegenerative diseases. **Dazucorilant** selectively binds to the glucocorticoid receptor, acting as an antagonist to block the detrimental effects of excess cortisol. Unlike non-selective GR antagonists, **dazucorilant**'s modulatory action is thought to

offer a more targeted therapeutic approach with a potentially favorable safety profile. Preclinical studies suggest that by inhibiting GR-dependent pathogenic processes, **dazucorilant** can normalize plasma glucocorticoid levels and interfere with key aspects of neurodegenerative cascades.



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Dazucorilant's mechanism of action.

Preclinical Evidence of Neuroprotection

Dazucorilant has been evaluated in multiple preclinical models of neurodegenerative diseases, demonstrating promising effects on key pathological hallmarks.

Alzheimer's Disease Models

Studies in transgenic mouse models of Alzheimer's disease have shown that **dazucorilant** can mitigate both amyloid and tau pathologies.

Experimental Models:

- J20 Mice: A model with slowly progressing amyloid pathology.
- 5xFAD Mice: An aggressive model of amyloid pathology.

Key Findings:

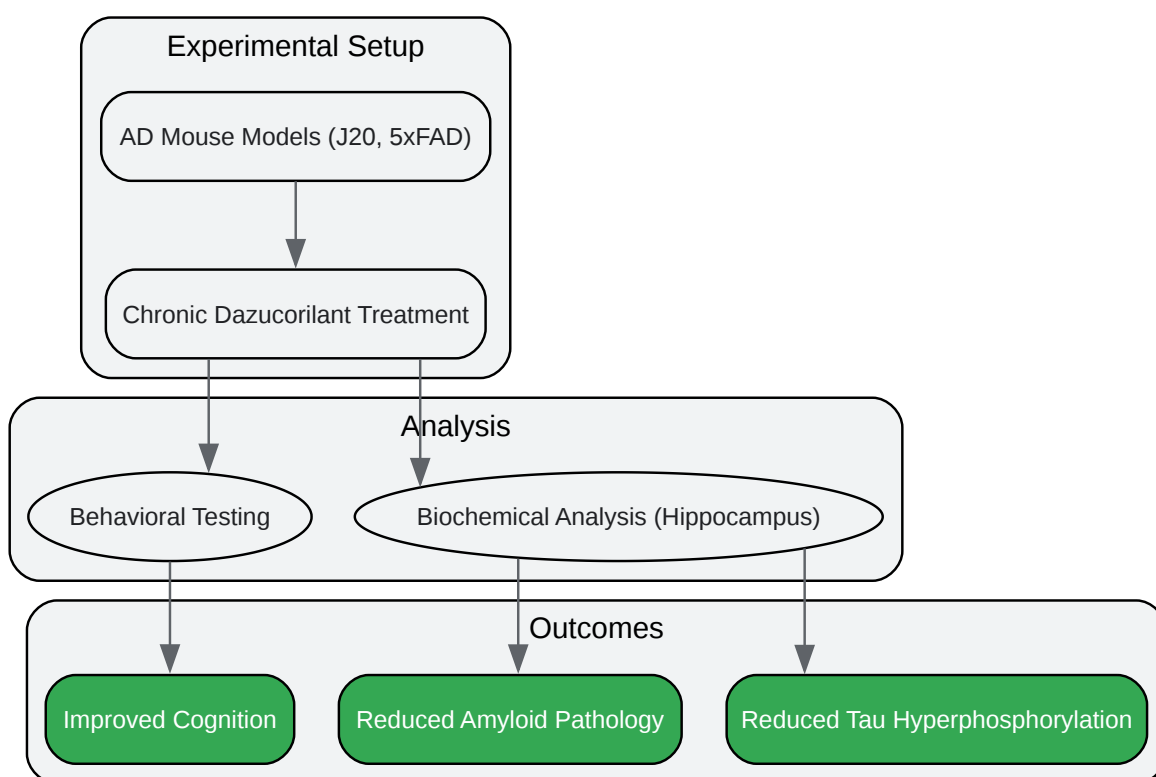
- Improved Cognitive Function: Chronic treatment with **dazucorilant** improved both working and long-term spatial memory in both mouse models.

- **Reduced Amyloid Pathology:** **Dazucorilant** treatment led to a reduction in amyloid production and aggregation. In J20 mice, there was a significant reduction in the size of amyloid plaques and a decrease in both soluble and insoluble A β 1-42 levels in the hippocampus.
- **Reduced Tau Hyperphosphorylation:** The treatment also resulted in a decrease in tau hyperphosphorylation.
- **Neuroinflammation Modulation:** **Dazucorilant** appeared to restore physiological neuroinflammatory processes by mediating a specific re-localization of activated glial cells to amyloid plaques in J20 mice.

Preclinical Alzheimer's Disease Data	Effect of Dazucorilant	Mouse Model	Reference
Cognitive Performance	Improved working and long-term spatial memory	J20, 5xFAD	
Amyloid Plaque Size	Significant reduction in mean plaque area	J20	
Soluble A β 1-42 Levels	Significant reduction in the hippocampus	J20	
Insoluble A β 1-42 Levels	Significant reduction in the hippocampus	J20	
Tau Pathology	Reduction in hyperphosphorylation	J20, 5xFAD	
Neuroinflammation	Re-localization of activated glial cells to plaques	J20	

Experimental Protocols:

- **Animal Models and Treatment:** J20 and 5xFAD transgenic mice received chronic treatment with **dazucorilant**.
- **Behavioral Analysis:** A battery of tests was conducted to evaluate cognitive performance and anxiety levels.
- **Biochemical Analysis:** Hippocampi were examined for glucocorticoid receptor system activity, neuroinflammation, amyloid burden, and tau phosphorylation. Amyloid plaques were quantified using Thioflavin S staining, and A β 1-42 levels were measured by ELISA.



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Preclinical AD study workflow.

Amyotrophic Lateral Sclerosis (ALS) Models

In preclinical models of ALS, **dazucorilant** has demonstrated effects on motor performance, neuroinflammation, and muscle atrophy.

Experimental Model:

- Wobbler Mice: A genetic model of ALS that exhibits motoneuron degeneration.

Key Findings:

- Improved Motor Function: **Dazucorilant** treatment improved motor performance and reduced muscle wasting in Wobbler mice.
- Reduced Neuroinflammation: The treatment led to a reduction in neuroinflammation in the spinal cord. Specifically, it decreased microgliosis and astrogliosis and lowered the levels of proinflammatory mediators such as HMGB1 and TLR4.
- Neuroprotection: **Dazucorilant** reduced motoneuron vacuolation, a hallmark of degeneration in this model.

Preclinical ALS Data	Effect of Dazucorilant	Mouse Model	Reference
Motor Performance	Improved	Wobbler	
Neuroinflammation	Reduced microgliosis and astrogliosis	Wobbler	
Proinflammatory Mediators	Decreased HMGB1 and TLR4	Wobbler	
Motoneuron Degeneration	Reduced vacuolation	Wobbler	
Muscular Atrophy	Reduced	Wobbler	

Experimental Protocols:

- Animal Model and Treatment: Wobbler mice were treated with **dazucorilant**.
- Immunohistochemistry: Spinal cord sections were stained to assess for microgliosis (Iba1+ cells) and astrogliosis.

- Molecular Analysis: The expression of proinflammatory mediators was quantified.
- Histopathology: Motoneuron pathology, such as vacuolation, was examined.

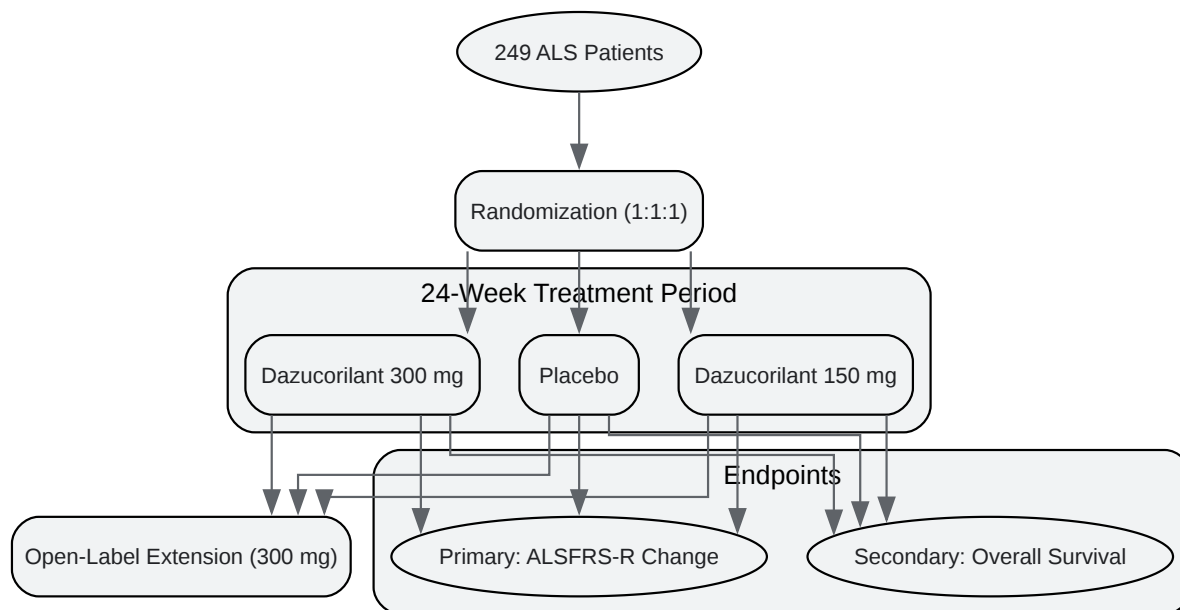
Clinical Development: The DAZALS Phase 2 Trial in ALS

The promising preclinical data led to the investigation of **dazucorilant** in patients with ALS in the DAZALS clinical trial.

Study Design

The DAZALS study was a Phase 2, randomized, double-blind, placebo-controlled trial.

- Participants: 249 adults with ALS were enrolled.
- Treatment Arms: Patients were randomized to receive one of two doses of **dazucorilant** (150 mg or 300 mg) or a placebo, administered orally once daily for 24 weeks.
- Primary Endpoint: The primary goal was to assess the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.
- Secondary Endpoints: A key secondary endpoint was overall survival.



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DAZALS Phase 2 trial design.

Clinical Trial Results

The DAZALS trial did not meet its primary endpoint of slowing disease progression as measured by the ALSFRS-R score. However, a significant and clinically meaningful effect on survival was observed.

- Primary Endpoint: There was no significant difference in the change in ALSFRS-R scores between the **dazucorilant** and placebo groups.
- Survival Benefit: At the 24-week mark, no deaths had occurred in the 83 patients receiving the 300 mg dose of **dazucorilant**, compared to five deaths in the 82-patient placebo group ($p=0.02$). An exploratory analysis at one year showed a continued and pronounced survival benefit, with a hazard ratio of 0.16 ($p=0.0009$) for patients on the 300 mg dose compared to those who only received a placebo. After a follow-up of up to approximately two years, 17% of patients continuously on the 300 mg dose had died, compared to 39% in the placebo group, representing an 84% lower risk of death.

- Safety and Tolerability: **Dazucorilant** was generally well-tolerated, with the most common adverse events being mild to moderate, dose-related, transient abdominal pain.

DAZALS Phase 2 Trial Data (ALS)	Dazucorilant 300 mg	Placebo	p-value	Reference
Number of Patients	83	82	N/A	
Deaths at 24 Weeks	0	5	0.02	
Hazard Ratio for Death at 1 Year	0.16	1.0	0.0009	
Primary Endpoint (ALSFRS-R)	Not Met	Not Met	N/A	

Future Directions and Conclusion

While **dazucorilant** did not demonstrate an effect on functional decline in ALS in the DAZALS trial, the significant survival benefit observed is a compelling finding that warrants further investigation. The company is in discussions with regulatory authorities to determine the path forward for this experimental therapy. The preclinical data in Alzheimer's disease models also provide a strong rationale for its clinical evaluation in this patient population.

The neuroprotective effects of **dazucorilant**, likely mediated through the modulation of the glucocorticoid receptor and the downstream reduction of neuroinflammation and other pathological processes, represent a novel therapeutic strategy for neurodegenerative diseases. Further research is needed to fully elucidate its mechanisms of action and to confirm its clinical utility. The data gathered to date underscore the potential of targeting the HPA axis in the treatment of these devastating disorders.

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- To cite this document: BenchChem. [The Neuroprotective Potential of Dazucorilant: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8726431#investigating-the-neuroprotective-effects-of-dazucorilant]

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